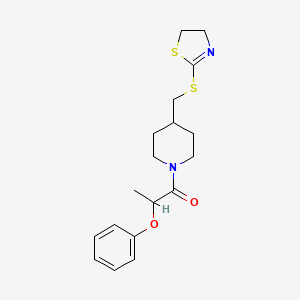
1-(4-(((4,5-ジヒドロチアゾール-2-イル)チオ)メチル)ピペリジン-1-イル)-2-フェノキシプロパン-1-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one is a useful research compound. Its molecular formula is C18H24N2O2S2 and its molecular weight is 364.52. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
もちろんです!1-(4-(((4,5-ジヒドロチアゾール-2-イル)チオ)メチル)ピペリジン-1-イル)-2-フェノキシプロパン-1-オンの科学研究における用途について、包括的な分析を以下に示します。
抗癌活性
1-(4-(((4,5-ジヒドロチアゾール-2-イル)チオ)メチル)ピペリジン-1-イル)-2-フェノキシプロパン-1-オン: は、抗癌研究において有望な結果を示しています。その構造は、さまざまな細胞経路と相互作用し、癌細胞の増殖を阻害する可能性があります。 研究により、複数の癌細胞株に対する有効性が示されており、癌治療薬の更なる開発に向けた候補となっています .
抗菌性
この化合物は、顕著な抗菌性を示します。さまざまな細菌株および真菌株に対して試験されており、強力な阻害効果を示しています。 その作用機序は、微生物細胞膜の破壊と、必須代謝過程の妨害を伴い、これは新しい抗生物質の開発における貴重な化合物となっています .
抗炎症効果
研究では、1-(4-(((4,5-ジヒドロチアゾール-2-イル)チオ)メチル)ピペリジン-1-イル)-2-フェノキシプロパン-1-オンは抗炎症作用を持つことが示されています。それは、炎症に関与する重要な酵素とサイトカインを阻害することによって、炎症反応を調節することができます。 これは、関節炎や炎症性腸疾患などの炎症性疾患の治療のための潜在的な候補となっています .
神経保護的用途
この化合物は、神経保護効果について研究されてきました。それは、アルツハイマー病やパーキンソン病などの神経変性疾患に共通する特徴である酸化ストレスとアポトーシスから神経細胞を保護することができます。 血脳関門を通過する能力は、神経疾患の治療薬としての可能性を高めます .
抗ウイルス活性
この化合物は、抗ウイルス活性についても調査されてきました。それは、ウイルス酵素とタンパク質を標的とすることで、さまざまなウイルスの複製を阻害することができます。これは、特に新たなウイルス感染の状況において、抗ウイルス薬の開発における貴重な化合物となっています。
生物活性
The compound 1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups, including a thiazole moiety, a piperidine ring, and a phenoxypropanone structure, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry.
Molecular Structure and Properties
This compound can be described by the following molecular formula:
The molecular weight is approximately 325.45 g/mol . The presence of multiple functional groups suggests that the compound may exhibit diverse biological activities, including antimicrobial and neuroactive effects.
Biological Activity Overview
The biological activity of 1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one) has been explored through various studies. The following table summarizes key findings related to its biological effects:
Antimicrobial Activity
Research indicates that compounds with structural similarities to 1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one often exhibit significant antibacterial and antifungal properties. The thiazole ring is particularly noted for its effectiveness against various pathogens, making this compound a potential candidate for antibiotic development.
Neuroactive Properties
The piperidine component of the molecule may contribute to neuroactive effects. Similar compounds have shown promise in modulating neurotransmitter systems, which could lead to therapeutic applications in treating neurological disorders.
Anticancer Potential
In vitro studies have demonstrated that derivatives of thiazole-based compounds can inhibit the proliferation of cancer cells. For instance, certain analogs have shown IC50 values significantly lower than established chemotherapeutics like sorafenib, indicating their potential as effective anticancer agents . The mechanism often involves apoptosis induction and cell cycle arrest.
Case Studies
Several case studies have focused on the synthesis and evaluation of similar compounds:
- Thiadiazole Derivatives : A series of thiadiazole derivatives were synthesized and evaluated for their anticancer activity against human cancer cell lines (MCF-7, HepG2). Notably, some derivatives exhibited IC50 values as low as 0.37 µM against HeLa cells, highlighting the efficacy of structural modifications in enhancing biological activity .
- Antileishmanial Activity : Compounds based on 1,3,4-thiadiazole have been evaluated for their antileishmanial properties. Specific derivatives demonstrated significant inhibition of Leishmania major, showcasing the potential for this class of compounds in treating parasitic infections .
特性
IUPAC Name |
1-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S2/c1-14(22-16-5-3-2-4-6-16)17(21)20-10-7-15(8-11-20)13-24-18-19-9-12-23-18/h2-6,14-15H,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWQWOLHTQPZJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)CSC2=NCCS2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














